4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Anticancer Properties : Compounds derived from pyrazoloquinazolinones and related structures have been investigated for their cytotoxic activities against various cancer cell lines. A study demonstrated that carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic effects, with some compounds showing IC(50) values less than 10 nM against murine and human leukemia cell lines (Deady et al., 2003).
- Antimicrobial Effects : Research into quinazolinone derivatives has revealed their significant antimicrobial properties. For instance, new derivatives synthesized through microwave-assisted synthesis displayed excellent to moderate activities against bacterial compared to fungal strains (Sojitra et al., 2016). Another study found that pyrazoline and pyrazole derivatives bearing a benzenesulfonamide moiety showed promising antibacterial and antifungal activities (Hassan, 2013).
- Antiviral Activities : Quinazolin-4(3H)-ones have also been assessed for their antiviral capabilities against respiratory and biodefense viruses. Novel derivatives were synthesized and showed inhibition against various viruses, including influenza A and severe acute respiratory syndrome corona, highlighting their potential as antiviral agents (Selvam et al., 2007).
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They are known to interact with various biological targets, contributing to their diverse physiological significance and pharmacological utility .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Quinazoline derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities
Pharmacokinetics
Quinazoline derivatives are known for their stability and lipophilicity, which can aid in their penetration through the blood-brain barrier . This makes them suitable for targeting different central nervous system diseases . The specific ADME properties of this compound would need further investigation.
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic activities
Action Environment
The stability of quinazoline derivatives and their ability to penetrate the blood-brain barrier suggest that they may be influenced by factors such as ph and the presence of other molecules
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-10-19-21-12-15-11-16(6-9-18(15)25(19)23-13)22-20(26)14-4-7-17(8-5-14)29(27,28)24(2)3/h4-5,7-8,10,12,16H,6,9,11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAFGJOHIULHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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